molecular formula C21H20ClFN4O3 B2472055 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 1797123-68-2

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2472055
CAS No.: 1797123-68-2
M. Wt: 430.86
InChI Key: DVOOCXWIUUSUQY-UHFFFAOYSA-N
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Description

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole ring, a piperidine moiety, and a chloro-fluoro phenyl group, making it a unique candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the chloro-fluoro phenyl group can be attached using electrophilic aromatic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzoxazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: The piperidine ring can be reduced to form secondary amines.

  • Substitution: The chloro-fluoro phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of benzoxazole.

  • Reduction: Formation of secondary amines from the piperidine ring.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and anti-inflammatory tests.

  • Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole core and are known for their antimicrobial and anti-inflammatory properties.

  • Piperidine derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.

  • Chloro-fluoro phenyl compounds: These compounds are used in various chemical syntheses and have unique electronic properties due to the presence of chlorine and fluorine atoms.

Uniqueness: N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide stands out due to its combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-15-11-14(5-6-16(15)23)25-20(29)19(28)24-12-13-7-9-27(10-8-13)21-26-17-3-1-2-4-18(17)30-21/h1-6,11,13H,7-10,12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOCXWIUUSUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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